3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-8-methoxy-2H-chromen-2-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features, including a furan ring, a thiazepane ring, a carbonyl group, and a chromen-2-one structure . Furan is a five-membered aromatic heterocycle containing one oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furanic compounds are often synthesized from furfural and 5-hydroxymethylfurfural, which are considered platform chemicals derived from biomass . The synthesis of furanic conjugated enones has been achieved through reactions with arenes under the action of triflic acid .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques are commonly used for structural elucidation of compounds and the study of geometrical and vibrational properties .Chemical Reactions Analysis
Furan derivatives are known to undergo a variety of chemical reactions. For example, they can participate in Diels–Alder additions to electrophilic alkenes and alkynes . Furan-substituted enones have been found to undergo hydroarylation of the furan side chain carbon–carbon double bond in reactions with arenes under the action of triflic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure and functional groups. Furan derivatives, for example, are known to possess a strong odor of roasted coffee and a bitter taste .Scientific Research Applications
Absolute Configuration and Structural Analysis
Research has revealed insights into the absolute configuration and structural analysis of related compounds. For instance, the study of micromelin, a coumarin isolated from Micromelum glanduliferum, has shown that furan rings in these compounds can adopt flattened envelope conformations. Molecules are linked via weak interactions, contributing to the understanding of their structural stability and potential intermolecular interactions (Fun et al., 2011).
Spectral Studies and Substitution Effects
Spectral studies have provided insights into how substitutions at certain positions affect the absorption and emission spectra of these compounds. For example, the effects of substituting various groups on the 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one (FHC) molecule were investigated, demonstrating how these changes influence the electron density and overall dipole moment, affecting the N* state stability in polar solvents (Bansal & Kaur, 2015).
Synthetic Methods
Innovative synthesis methods have been developed for these compounds. A notable method is the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones using K10 montmorillonite catalysis under solvent-free conditions. This method highlights the solvent-free approach's efficiency and the recyclability of the catalyst, presenting an environmentally friendly and practical synthesis route (Han et al., 2016).
Computational and Spectroscopic Analysis
Computational and spectroscopic analyses have provided a deeper understanding of the molecular structure, vibrational frequencies, and electronic properties of related compounds. Such studies offer valuable information on the electronic absorption spectral analysis, NLO analysis, and thermodynamic properties, contributing to the comprehensive understanding of these molecules' behavior and potential applications in various fields (Halim & Ibrahim, 2021).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that furan derivatives have been found to have a broad spectrum of biological activities . They are known to interact with multiple receptors, which makes them useful in the development of new therapeutic derivatives .
Mode of Action
Furan derivatives have been synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation . The reactions of these furanic conjugated enones with arenes under the action of triflic acid or AlCl3 afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond . According to NMR study and DFT calculations, the corresponding O, C-diprotonated species of furanic enones are the reactive electrophilic intermediates .
Biochemical Pathways
It’s known that furan derivatives have diverse biological activities . They are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The compound’s physicochemical properties suggest that it has high gi absorption and is bbb permeant . Its skin permeation is low, and it has a moderate lipophilicity .
Result of Action
The compound and its hydroarylation products demonstrate good antimicrobial activity against yeast-like fungi Candida albicans . Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .
Action Environment
It’s known that the reactions of furanic conjugated enones with arenes under the action of triflic acid or alcl3 afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond . This suggests that the reaction conditions, such as the presence of a superacid like triflic acid, can influence the compound’s action.
Properties
IUPAC Name |
3-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-24-16-5-2-4-13-12-14(20(23)26-18(13)16)19(22)21-8-7-17(27-11-9-21)15-6-3-10-25-15/h2-6,10,12,17H,7-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJLNVWXMPBFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(SCC3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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